molecular formula C14H9N5O6 B14614666 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole CAS No. 60059-90-7

2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole

Cat. No.: B14614666
CAS No.: 60059-90-7
M. Wt: 343.25 g/mol
InChI Key: WRDDBFAOANJCHB-UHFFFAOYSA-N
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Description

2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole is a complex organic compound that belongs to the class of benzimidazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole typically involves the reaction of 2,4-dinitrochlorobenzene with hydrazine derivatives under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as methanol or ethanol, and requires the use of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration reactions, where benzene derivatives are treated with nitric acid and sulfuric acid to introduce nitro groups. The resulting intermediates are then subjected to further reactions to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, nitric acid, sulfuric acid, and various reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazoles and their derivatives, which can have different functional groups depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can act as an uncoupling agent, disrupting the proton gradient across mitochondrial membranes and leading to the loss of ATP production. This mechanism is similar to that of other dinitrophenol compounds .

Properties

CAS No.

60059-90-7

Molecular Formula

C14H9N5O6

Molecular Weight

343.25 g/mol

IUPAC Name

2-[(2,4-dinitrophenyl)methyl]-6-nitro-1H-benzimidazole

InChI

InChI=1S/C14H9N5O6/c20-17(21)9-3-4-11-12(6-9)16-14(15-11)5-8-1-2-10(18(22)23)7-13(8)19(24)25/h1-4,6-7H,5H2,(H,15,16)

InChI Key

WRDDBFAOANJCHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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